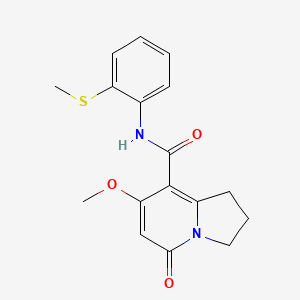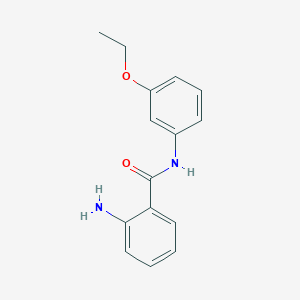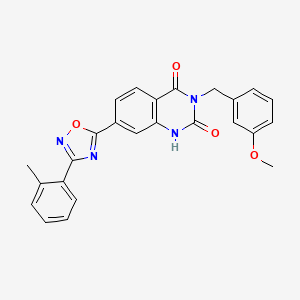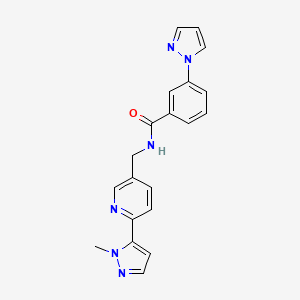![molecular formula C31H34N4O6 B2969015 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide CAS No. 899915-78-7](/img/structure/B2969015.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I searched .Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not explicitly mentioned, similar compounds are often characterized by properties such as molecular weight, solubility, boiling point, and specific gravity .Applications De Recherche Scientifique
Antitumor Activity and Molecular Docking Studies
Quinazolinone analogues have been synthesized and evaluated for their in vitro antitumor activity. A study revealed that certain derivatives demonstrated significant broad-spectrum antitumor activity, outperforming the positive control 5-FU in terms of potency. Molecular docking studies of these compounds into the ATP binding sites of EGFR-TK and B-RAF kinase showed inhibitory effects on growth of melanoma cell lines, akin to known inhibitors like erlotinib and PLX4032 (Ibrahim A. Al-Suwaidan et al., 2016).
Immunological and Cytotoxicity Studies of Polymers
Research on poly(2-oxazolines) with varying alkyl chain lengths and molar masses has shown these polymers to exhibit low cytotoxicity, supporting their use in biomedical applications. Immunoefficiency and cytotoxicity studies suggest these compounds do not significantly influence cellular immunological parameters, making them suitable for drug delivery and immunobiology applications (J. Kronek et al., 2011).
Synthesis and Characterization of Antimicrobial Agents
A study on the synthesis of new quinazolines has highlighted their potential as antimicrobial agents. These compounds have been tested against various bacteria and fungi, showing promising antibacterial and antifungal activities. This research opens up new avenues for the development of quinazoline-based antimicrobial medications (N. Desai et al., 2007).
ADP-Ribosylation Studies
The compound 3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-[1-(pyridin-2-yl)ethyl]propanamide was identified as a potent inhibitor of ADP-ribosyltransferase 3 (ARTD3), an enzyme involved in the post-translational modification of proteins. The study's synthesis and evaluation of derivatives highlight the importance of stereochemistry for selectivity and potency, providing insights into designing selective inhibitors for biomedical research (A. Lindgren et al., 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40N4O6/c1-4-21-9-12-23(13-10-21)33-29(37)20-35-25-8-6-5-7-24(25)30(38)34(31(35)39)18-16-28(36)32-17-15-22-11-14-26(40-2)27(19-22)41-3/h9-14,19,24-25H,4-8,15-18,20H2,1-3H3,(H,32,36)(H,33,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFWMLDJCHQQIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3CCCCC3C(=O)N(C2=O)CCC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2968941.png)
![4-hydroxy-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2968942.png)

![4-TERT-BUTYL-N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZAMIDE](/img/structure/B2968945.png)
![N-(2,3-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2968947.png)
![(2S)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/no-structure.png)

![1-[(4-methoxyphenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea](/img/structure/B2968952.png)


